N-{4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl}acetamide
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Overview
Description
N-{4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl}acetamide is a compound of significant interest in medicinal chemistry. It is known for its potential therapeutic applications and is often studied for its biological activities and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl}acetamide typically involves the reaction of 4-hydroxy-3-(chloromethyl)phenylacetamide with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-{4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
N-{4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Potential therapeutic agent for treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-{4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide
- 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Uniqueness
N-{4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl}acetamide is unique due to its specific structural features, such as the presence of both hydroxy and piperazine groups, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-11(18)15-13-3-4-14(19)12(9-13)10-17-7-5-16(2)6-8-17/h3-4,9,19H,5-8,10H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQUBGFYJYTUKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)CN2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512261 |
Source
|
Record name | N-{4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77726-01-3 |
Source
|
Record name | N-{4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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